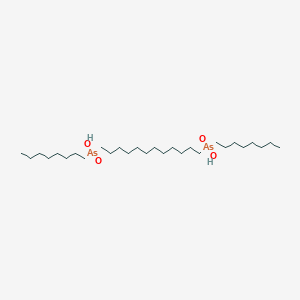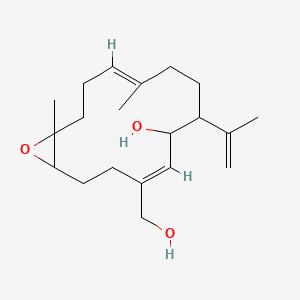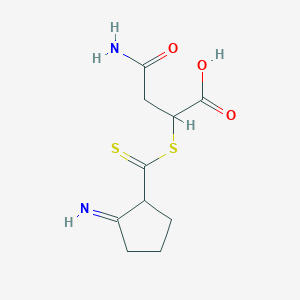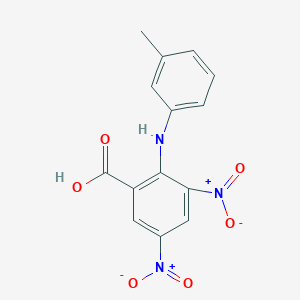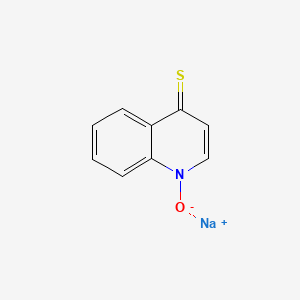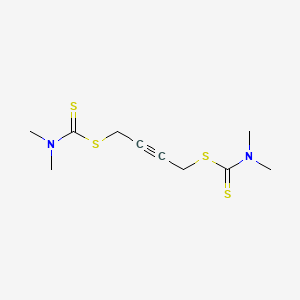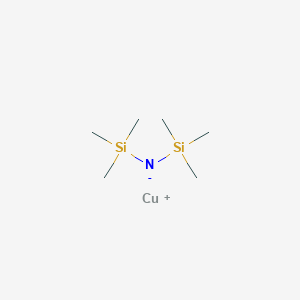![molecular formula C10H20N2O2S B14493913 N-[(2-Sulfanylethyl)carbamoyl]heptanamide CAS No. 64847-74-1](/img/structure/B14493913.png)
N-[(2-Sulfanylethyl)carbamoyl]heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is an organic compound belonging to the class of amides It features a heptanamide backbone with a sulfanylethylcarbamoyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]heptanamide typically involves the reaction of heptanoic acid with an amine containing a sulfanylethyl group. The direct reaction of a carboxylic acid with an amine does not produce an amide but rather a salt. Therefore, acyl chlorides or anhydrides are used as intermediates. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of carbamoyl chlorides formed in situ, which are then reacted with the appropriate amines. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to the desired compound .
化学反応の分析
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or other derivatives.
科学的研究の応用
N-[(2-Sulfanylethyl)carbamoyl]heptanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[(2-Sulfanylethyl)carbamoyl]heptanamide exerts its effects involves interactions with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide: Contains a benzenesulfonamide moiety with a similar sulfanylethylcarbamoyl group.
N-[(2-Sulfanylethyl)carbamoyl]acetic acid: Features a similar sulfanylethylcarbamoyl group but with an acetic acid backbone.
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]heptanamide is unique due to its heptanamide backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields.
特性
CAS番号 |
64847-74-1 |
|---|---|
分子式 |
C10H20N2O2S |
分子量 |
232.35 g/mol |
IUPAC名 |
N-(2-sulfanylethylcarbamoyl)heptanamide |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-9(13)12-10(14)11-7-8-15/h15H,2-8H2,1H3,(H2,11,12,13,14) |
InChIキー |
XQSLRICOERMYOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
